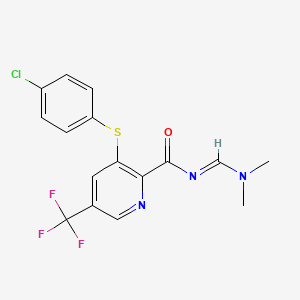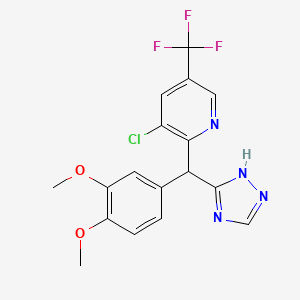![molecular formula C20H18ClF6N3O2 B3035767 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate CAS No. 338415-50-2](/img/structure/B3035767.png)
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate
Descripción general
Descripción
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate is a notable compound in organic chemistry, known for its complex structure and diverse functional groups. The presence of trifluoromethyl groups and the unique piperazine linkage makes it highly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized using multi-step organic synthesis. Typically, the process begins with the formation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl groups. The piperazine ring is then synthesized and coupled with the pyridine derivative. The final step involves esterification to introduce the benzoate moiety.
Industrial Production Methods: In an industrial setting, the production of 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate would involve optimization of each step to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are finely tuned to achieve this.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically affecting the piperazine ring or the benzoate moiety.
Reduction: The compound may be reduced at the pyridine ring or the nitro group if present.
Substitution: Substitution reactions, especially electrophilic aromatic substitutions, can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products:
Oxidation can yield pyridine-N-oxides or carboxylic acids.
Reduction can result in amines or alcohols.
Substitution typically produces halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, especially in fluorine chemistry due to the trifluoromethyl groups.
Biology: In biological studies, it can serve as a ligand for studying receptor interactions due to its piperazine moiety.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of drugs targeting central nervous system disorders.
Industry: Used in the synthesis of agrochemicals and advanced materials due to its unique functional groups.
Mecanismo De Acción
Effects: The compound's mechanism of action primarily involves its interaction with biological targets through its multiple functional groups. The piperazine moiety can interact with neurotransmitter receptors, while the trifluoromethyl groups enhance lipophilicity and membrane penetration.
Molecular Targets and Pathways:
Interaction with GABA receptors in the brain.
Modulation of enzyme activity through the pyridine ring.
Comparación Con Compuestos Similares
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate vs. 2-[4-[3-Chloro-5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate
Uniqueness:
The presence of additional trifluoromethyl groups in this compound confers different chemical and biological properties, making it more potent in certain applications.
What a molecule! It’s fascinating how specific configurations can create such varied potential. Any thoughts on this?
Propiedades
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF6N3O2/c21-16-11-15(20(25,26)27)12-28-17(16)30-6-4-29(5-7-30)8-9-32-18(31)13-2-1-3-14(10-13)19(22,23)24/h1-3,10-12H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFNBDJTZJBXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3035684.png)
![4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide](/img/structure/B3035685.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035686.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile](/img/structure/B3035689.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)
![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)
![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzene-1-sulfonamide](/img/structure/B3035703.png)
![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)
